molecular formula C30H22ClN3O3S2 B4620727 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4620727
M. Wt: 572.1 g/mol
InChI Key: LFWTXMQGSRURES-PCLIKHOPSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The synthesis and study of these compounds have attracted interest for their potential applications in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves multistep reactions, starting from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones, which are reacted with methyl chloroacetate in boiling toluene to yield the desired thiazolopyrimidine derivatives in good yield. Their structures are confirmed using 1H NMR spectroscopy and X-ray crystallography (Kulakov et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by X-ray crystallography, revealing key structural features such as the coplanarity of the thiazolopyrimidine and adjacent aromatic systems, and the dihedral angles between these planes, which influence the molecule's physical and chemical properties (Xin‐Gang Liu et al., 2004).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidines undergo various chemical reactions, including alkylation and cyclocondensation, to yield a wide range of derivatives with potential biological activities. These reactions are facilitated by the presence of reactive functional groups in the thiazolopyrimidine core, allowing for the introduction of various substituents (Akbari et al., 2008).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the nature and position of substituents on the heterocyclic core. These properties are crucial for determining the compounds' suitability for further development as pharmacological agents.

Chemical Properties Analysis

Thiazolo[3,2-a]pyrimidines exhibit a range of chemical properties, including antimicrobial and anti-inflammatory activities, which are attributed to their unique molecular structures. The presence of specific substituents can enhance these properties, making them valuable targets for drug development (Gein et al., 2015).

Scientific Research Applications

Synthesis and Chemical Transformations

This category involves the development of novel synthetic routes and transformations for thienopyrimidine derivatives. For instance, research on novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes has led to the synthesis of derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others, highlighting the versatility of these compounds in organic synthesis (Pokhodylo et al., 2010).

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized and evaluated thiazolo[3,2-a]pyrimidine derivatives for potential biological activities. For example, compounds synthesized by the cyclocondensation of tetrahydropyrimidine-thiones exhibited significant antimicrobial activities against various bacterial and fungal strains (Akbari et al., 2008). Additionally, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds showing moderate activity at certain dose levels (Tozkoparan et al., 1999).

Structural and Conformational Studies

Investigations into the structural modifications and conformational features of thiazolo[3,2-a]pyrimidines have provided insights into their supramolecular aggregation and interaction patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and solubility (Nagarajaiah & Begum, 2014).

Novel Bioactive Agents

Thiazolo[3,2-a]pyrimidine derivatives have also been synthesized and evaluated as potential biological agents, demonstrating the breadth of applications of these compounds in medicinal chemistry. The synthesis of new tetrahydropyrimidine-thiones and their derivatives has been accomplished, with some compounds evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth (Desai et al., 2011).

properties

IUPAC Name

(2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClN3O3S2/c1-17-8-3-6-11-22(17)33-28(35)26-18(2)32-30-34(27(26)24-12-7-15-38-24)29(36)25(39-30)16-19-13-14-23(37-19)20-9-4-5-10-21(20)31/h3-16,27H,1-2H3,(H,33,35)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWTXMQGSRURES-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6Cl)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(O5)C6=CC=CC=C6Cl)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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